molecular formula C14H14O2 B154880 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde CAS No. 885-24-5

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde

Cat. No. B154880
CAS RN: 885-24-5
M. Wt: 214.26 g/mol
InChI Key: RIUGCNDMPSXTTC-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde is a chemical compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of naphthalene derivatives, such as 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde, can be achieved through different synthetic routes. One method involves the oxidation of 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes using potassium iodide, iodine, and sodium bicarbonate to produce novel naphthopyranoisoxazoles . Another approach is the three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes, which results in the formation of naphthalene derivatives through isoindole intermediates . Additionally, a convenient synthesis method has been developed using 2-hydroxy benzyl alcohol and propargyl bromide in aqueous micellar media, which enhances the reaction rate and yield .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core, which can be functionalized with various substituents. The structure of these compounds is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and MASS spectroscopy . The presence of different functional groups influences the reactivity and properties of the molecules.

Chemical Reactions Analysis

Naphthalene derivatives undergo a variety of chemical reactions. For instance, the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives involves a three-component reaction in water, which is an atom-economical process . Another example is the unique oxidative condensation of naphthalene-2,3-dicarbaldehyde with cyanide, leading to a crystalline product . Furthermore, novel 2-benzazepino[4,5-a]naphthalene derivatives can be synthesized via 1,7-electrocyclisation of nonstabilised azomethine ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For example, the fluorescent hydroxyl naphthalene-1,4-dione derivatives exhibit fluorescence in solution, emitting green light, which is a significant property for applications in fluorescence-based detection methods . The solubility, boiling point, melting point, and other physical properties are determined by the nature of the substituents and the overall molecular architecture.

Scientific Research Applications

Synthesis and Reactivity

A green and efficient method for the synthesis of 2-(ethynyloxy)naphthalene-1-carbaldehyde and its derivatives has been developed, utilizing K2CO3 base and propargyl bromide in an aqueous micellar media. This method is notable for its good yield, low cost, and the use of readily available starting materials. The reaction benefits from the micellar medium, which enhances reaction rate and yield by inducing efficient collisions between organic substrates (Mandal et al., 2018).

Metal Complex Formation and Catalysis

2-Hydroxynaphthalene-1-carbaldehyde is identified as a key precursor for various coordinating agents and commercial compounds. Its Schiff bases (azomethine or imine) exhibit significant biological effects and are used in the preparation of fluorescent chemosensors. The compound's salicylic moiety, due to its carbonyl function, is a synthesis peer for nucleophilic addition formation, making it a versatile building block in supramolecular chemistry for sensor development and molecular recognition (Maher, 2018).

Novel Compounds Synthesis

Innovative methods have been explored for synthesizing naphthopyranoisoxazoles and naphthopyranoisoxazolines from 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes. These compounds are prepared through oxidation processes involving iodine or sodium hypochlorite, showcasing the compound's versatility in generating novel chemical structures with potential applications in pharmaceuticals and materials science (Liaskopoulos et al., 2008).

Anticancer Activity

A series of compounds synthesized from 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde demonstrated significant anticancer activity. Through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions, these compounds were evaluated in vitro against various cancer cell lines. Notably, certain derivatives exhibited potent cytotoxic potential, highlighting the compound's role in the development of new anticancer agents (Dhuda et al., 2021).

Photophysical Properties

The photophysical behavior of probes derived from naphthalene derivatives, including 2-(propan-2-yloxy)naphthalene-1-carbaldehyde, has been studied to understand their emission properties in various solvents. These studies are crucial for their application in studying biological systems and developing new fluorescent materials (Cerezo et al., 2001).

properties

IUPAC Name

2-propan-2-yloxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUGCNDMPSXTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245460
Record name 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde

CAS RN

885-24-5
Record name 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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